N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-10-5-3-2-4-8(10)13-11(15)9-6-7-12-14-9/h2-7H,1H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMBTJGJVAOPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 2-methoxyaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazole ringThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Amide Formation and Functionalization
The synthesis of N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide often involves reactions starting from pyrazole-3-carboxylic acid or its acid chloride derivative. Key pathways include:
Reaction with Amines
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Mechanism : The carboxylic acid group reacts with amines via nucleophilic acyl substitution.
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Example : Reaction of pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine yields the corresponding carboxamide 5 (69% yield) .
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Conditions : Acid (e.g., HCl) or base (e.g., pyridine) catalysis, reflux in benzene .
| Reagent | Product Type | Yield | Key Features |
|---|---|---|---|
| 2,3-diaminopyridine | Carboxamide 5 | 69% | Forms via nucleophilic attack on C=O |
Formation of Heterocyclic Derivatives
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Imidazo[4,5-b]pyridine : Reaction of pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine under prolonged heating (5 hours) yields 3H-imidazo[4,5-b]pyridine derivatives .
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Friedel-Crafts Acylation : Acylation with aromatic compounds produces diarylpyrazoles (e.g., 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid) .
Oxidation and Hydrolysis
The methoxyphenyl substituent and carboxamide group undergo specific transformations:
Oxidation of Methoxy Group
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Reaction : The methoxy group (–OCH₃) can be oxidized to a ketone (–CO) or further to a carboxylic acid (–COOH).
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Reagents : H₂O₂ or other oxidizing agents.
Hydrolysis of Carboxamide
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Mechanism : Hydrolysis under acidic or basic conditions converts the carboxamide to a carboxylic acid or amine.
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Impact on Activity : Removal of the carboxamide group (e.g., via hydrolysis) renders derivatives inactive in biological assays, highlighting its critical role in receptor binding .
Structural Activity Relationships (SAR)
SAR studies reveal how substitutions affect reactivity and biological activity:
Impact of Substituents
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Carboxamide Group : Essential for NTS2 receptor activity. Its removal (e.g., descarboxylation) eliminates binding affinity .
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Aromatic Substituents : Modifications to the pyrazole ring (e.g., fluorine or methoxyphenyl groups) influence lipophilicity and receptor selectivity .
Reaction-Dependent Functional Changes
| Structural Modification | Effect on Reactivity/Activity |
|---|---|
| Carboxamide → Carboxylic Acid | Loss of NTS2 binding activity |
| Pyrazole Ring Substitutions | Altered solubility/stability |
Theoretical Insights
Quantum chemical studies (e.g., MO calculations) elucidate reaction mechanisms:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide exhibits promising anticancer properties. The compound is thought to interact with various molecular targets, influencing critical signaling pathways involved in cell proliferation and apoptosis. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines, suggesting its potential as a therapeutic agent for cancer treatment .
Mechanism of Action
The anticancer effects of this compound may be attributed to its ability to modulate enzyme activity and receptor interactions. For instance, it has been observed to inhibit the activity of certain kinases involved in cancer cell signaling pathways, thereby leading to reduced cell viability and increased apoptosis in tumor cells.
Antioxidant Properties
Oxidative Stress Mitigation
this compound has also been evaluated for its antioxidant capabilities. Oxidative stress is a key factor in the development of various diseases, including cancer and neurodegenerative disorders. The compound has shown potential in enhancing the activity of antioxidant enzymes and reducing lipid peroxidation, thereby protecting cells from oxidative damage .
Research Findings
In experimental studies, this compound demonstrated significant antioxidant activity, comparable to established antioxidants. This property makes it a candidate for further research into its use as a protective agent in oxidative stress-related conditions .
Antimicrobial Activity
Broad-Spectrum Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties. Various studies have reported that this compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Case Studies
For example, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition rates compared to standard antibiotics. This suggests that this compound could serve as a lead compound for the development of new antimicrobial agents .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural differences and their implications:
Biological Activity
N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which prevents substrate binding and subsequent catalytic activity. This is particularly relevant in metabolic pathways where enzyme regulation is crucial.
- Receptor Modulation : It interacts with various receptors, acting as either an agonist or antagonist. This modulation influences cellular signaling pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation .
- Induction of Apoptosis : The compound has been shown to trigger programmed cell death (apoptosis) in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The reported IC50 values were 3.79 µM for MCF-7 and 12.50 µM for HCT116 .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects:
- Inhibition of COX Enzymes : The compound acts on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. It has been shown to reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various pyrazole derivatives, including this compound, against multiple cancer cell lines. The results indicated that this compound effectively inhibited cell proliferation and induced apoptosis in sensitive cell lines .
- Analgesic Effects : Research has indicated that some pyrazole derivatives can exert analgesic effects through neurotensin receptor modulation. While this compound was not primarily identified as an analgesic, its structural analogs have shown promise in this area .
Q & A
Q. What in vitro models assess metabolite-mediated genotoxicity?
- Incubate primary hepatocytes with the compound and S9 fractions. Monitor DNA damage via comet assay and metabolite formation (e.g., o-nitrosoanisole) using LC-MS. Confirm reactive intermediate generation via glutathione (GSH) trapping experiments .
Data Contradiction and Optimization
Q. How to address conflicting metabolic stability data between in vitro and in vivo models?
Q. What strategies optimize CYP-mediated metabolic activation without increasing toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
